N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Fragment-based screening often requires a pristine, low-MW benzamide scaffold free of confounding substituents. N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide (CAS 2034521-30-5) provides exactly that. Key advantages: (i) 292.33 g/mol fragment-like core ideal for SPR/DSF/crystallographic fragment screens; (ii) unsubstituted benzamide ring enables direct diversification via amide coupling or electrophilic aromatic substitution, saving 1-2 synthetic steps; (iii) 4-pyridinylmethyl linker geometry offers a distinct hinge-binding vector for kinases with a gatekeeper residue that prefers this orientation. Supplied as a single regioisomer to eliminate confounding 3-pyridinyl linker effects.

Molecular Formula C17H16N4O
Molecular Weight 292.342
CAS No. 2034521-30-5
Cat. No. B2857270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide
CAS2034521-30-5
Molecular FormulaC17H16N4O
Molecular Weight292.342
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H16N4O/c1-21-12-15(11-20-21)16-9-13(7-8-18-16)10-19-17(22)14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3,(H,19,22)
InChIKeyMDLWFYKCXBMNQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide – Procurement Guide for Kinase-Targeted Probes


N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide (CAS 2034521-30-5) is a heterocyclic benzamide featuring a 1-methyl-1H-pyrazol-4-yl substituted pyridine core linked via a methylene bridge to an unsubstituted benzamide moiety [1]. With a molecular formula of C₁₇H₁₆N₄O and a molecular weight of 292.33 g/mol, it belongs to the pyrazole-amide class, members of which have been patented as pyruvate dehydrogenase kinase (PDHK) inhibitors [2]. This compound serves as a blank benzamide scaffold within the chemotype, enabling downstream structure-activity relationship (SAR) derivatization without confounding substituent effects.

Scaffold
Unsubstituted benzamide – clean SAR starting point
Linker
4-Pyridinylmethyl geometry for kinase hinge studies
Profile
Fragment-like properties support PDHK screening

Why Generic Substitution Fails for This Pyrazole-Amide Scaffold


Within the pyrazole-amide chemotype, both regioisomerism (pyridin-4-yl vs. pyridin-3-yl linker attachment) and benzamide ring substitution (e.g., 4-acetamido [1], 3-fluoro-4-methoxy) introduce significant differences in molecular shape, hydrogen-bonding geometry, and physicochemical properties. The unsubstituted benzamide scaffold provides a lower molecular weight starting point (292.33 g/mol) compared to substituted analogs (e.g., 349.39 g/mol for the 4-acetamido derivative), enabling more efficient fragment growth and avoiding confounding pharmacokinetic contributions from pre-installed substituents. Regioisomers at the pyridine position are not functionally interchangeable, as the 4-pyridinylmethyl linker presents a distinct vector for hinge-binding interactions in kinase targets relative to the 3-pyridinylmethyl isomer .

Regioisomer mismatch: 3-pyridinyl linker alters H-bond vector vs. 4-pyridinyl; hinge-binding geometry may not transfer directly.
Substituent confound: 4-acetamido and other substituted analogs introduce pharmacokinetic bulk, limiting SAR interpretability and fragment growth.

Differentiation Evidence: N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide vs. Closest Analogs


Regioisomer Linker Impact on Kinase Hinge Binding

The target compound contains a pyridin-4-ylmethyl linker, while the closest regioisomer, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide (CAS 2034537-05-6), bears a pyridin-3-ylmethyl attachment . The 4-pyridinyl nitrogen can act as a hydrogen-bond acceptor at a different geometric angle relative to the benzamide core compared to the 3-pyridinyl nitrogen. In analogous kinase inhibitor chemotypes, pyridine nitrogen position has been shown to affect hinge-binding affinity by factors of 5- to 50-fold [1]. No direct head-to-head biological comparison has been published for this specific regioisomeric pair.

Hinge-Binding Geometry
Class-level inference
4-pyridinyl vs. 3-pyridinyl linker shifts H-bond vector
Regioisomer choice may affect target engagement
No direct pair data; class-level estimate 5–50× IC₅₀ shift
Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Molecular Weight Advantage vs. 4-Acetamido Analog

The unsubstituted benzamide scaffold of the target compound provides a molecular weight of 292.33 g/mol [1], which is 57.06 g/mol (16.3%) lower than the 4-acetamido analog (CAS 2034609-66-8, MW 349.39 g/mol) [2]. This lower molecular weight translates to a predicted lower lipophilicity (estimated ΔLogP ≈ 0.3–0.5 units, based on additive fragment contributions of the acetamido group), which can improve aqueous solubility and reduce non-specific binding in biochemical assays.

Fragment-Like MW
Cross-study comparable
MW 292 vs. 349 g/mol (–16%); ΔLogP ~–0.3–0.5
Supports fragment-based screening compliance
Predicted LogP difference; no measured values
Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Synthetic Versatility of the Unsubstituted Scaffold

The target compound's unsubstituted benzamide ring allows direct functionalization via electrophilic aromatic substitution (e.g., nitration, halogenation) or metal-catalyzed cross-coupling, whereas substituted analogs such as the 4-acetamido derivative require additional synthetic steps (e.g., amide hydrolysis, protecting group manipulation) to access the same substitution patterns [1]. This translates to a reduction of 1–2 synthetic steps when using the unsubstituted scaffold as the starting point for parallel library synthesis.

Synthetic Efficiency
Supporting evidence
Est. 1–2 fewer steps vs. 4-acetamido analog
May accelerate parallel library synthesis
No comparative study; route-dependent
Organic Synthesis Parallel Library Synthesis Medicinal Chemistry

Unsubstituted Scaffold as a Minimal PDHK Pharmacophore

The pyrazole-amide chemotype has been established as a PDHK inhibitor scaffold in patent literature [1]. The target compound's core structure—a pyrazole attached to a pyridine linker capped with a benzamide—mirrors the general pharmacophore disclosed for PDHK inhibition. While no IC₅₀ data are available for the specific unsubstituted benzamide, its minimal substitution pattern makes it suitable as a fragment hit for SPR or DSF-based screening against PDHK isoforms [2]. In contrast, pre-substituted analogs (e.g., 3-fluoro-4-methoxy, 4-butoxy) may exhibit off-target activity or solubility limitations that confound primary screening results [2].

PDHK Pharmacophore
Class-level inference
Core matches patented PDHK inhibitor chemotype
May support PDHK fragment screening
No IC₅₀ data; MW 292.33 g/mol
Cancer Metabolism Diabetes Pyruvate Dehydrogenase Kinase

Optimal Application Scenarios: N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide


Fragment-Based PDHK Inhibitor Screening

The compound's low molecular weight (292.33 g/mol) and fragment-like properties make it suitable for SPR, DSF, or crystallographic fragment screening against pyruvate dehydrogenase kinase isoforms. Its unsubstituted benzamide ring avoids confounding interactions from pre-installed substituents, enabling clear hit validation [1] .

Parallel Library Synthesis for Kinase SAR Exploration

The unsubstituted benzamide scaffold permits direct diversification via amide coupling of the free amine (after deprotection of the benzamide nitrogen) or via electrophilic aromatic substitution, reducing synthetic step count by an estimated 1–2 steps compared to substituted analogs. This efficiency gain is critical for high-throughput SAR campaigns targeting the hinge-binding region of kinases [1].

Regioisomer-Specific Probe Design for Kinase Hinge Targets

The 4-pyridinylmethyl linker geometry provides a distinct hydrogen-bonding vector compared to the 3-pyridinyl regioisomer. Researchers investigating kinases with specific hinge-binding residue requirements (e.g., kinases with a gatekeeper residue that favors a 4-pyridinyl orientation) should prioritize this regioisomer to maximize target engagement .

Application
Selection Property
Validation Focus
Fragment-Based PDHK Inhibitor Screening
Fragment-like physicochemical profile
SPR/DSF binding & hit validation
Parallel Kinase SAR Library Synthesis
Unsubstituted benzamide for direct diversification
Synthetic route efficiency & step reduction
Regioisomer-Specific Hinge Probe Design
4-Pyridinylmethyl linker geometry
Kinase hinge-binding assay & target engagement
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